(1R,3R)-3-Aminocyclopentanol
Overview
Description
(1R,3R)-3-Aminocyclopentanol is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of an amino group and a hydroxyl group attached to a cyclopentane ring. The compound’s chirality arises from the specific spatial arrangement of these functional groups, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-Aminocyclopentanol typically involves the reduction of a suitable precursor, such as a cyclopentanone derivative. One common method is the asymmetric reduction of 3-aminocyclopentanone using chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification of the product is achieved through crystallization or chromatography techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (1R,3R)-3-Aminocyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products:
Oxidation: Formation of 3-aminocyclopentanone.
Reduction: Formation of 3-aminocyclopentane.
Substitution: Formation of 3-halocyclopentanol derivatives.
Scientific Research Applications
(1R,3R)-3-Aminocyclopentanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Aminocyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalysis. The pathways involved often include modulation of signal transduction processes and alteration of metabolic pathways.
Comparison with Similar Compounds
(1S,3S)-3-Aminocyclopentanol: The enantiomer of (1R,3R)-3-Aminocyclopentanol with similar chemical properties but different biological activity.
3-Aminocyclopentanone: A related compound with a ketone functional group instead of a hydroxyl group.
3-Hydroxycyclopentylamine: A compound with a similar structure but different functional group arrangement.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and structurally similar compounds. Its ability to selectively interact with chiral environments in biological systems makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1R,3R)-3-aminocyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFYRVZIONNYSM-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124555-33-5 | |
Record name | rac-(1R,3R)-3-aminocyclopentan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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